Potent CYP11A1 Inhibition and High Selectivity Over Drug-Metabolizing CYPs
Opevesostat inhibits pregnenolone biosynthesis with an IC50 of 15 nM in NCI-H295R adrenocortical carcinoma cells . While a direct head-to-head IC50 comparison for the same enzyme is not applicable due to distinct targets (CYP11A1 vs. CYP17A1), the comparator abiraterone exhibits IC50 values of 9.4 nM (hydroxylase) and 1.7 nM (lyase) for CYP17A1 in the same cell line [1]. The critical differentiation lies in the enzymatic step inhibited: opevesostat blocks the first and rate-limiting step, preventing the formation of all downstream steroids, whereas abiraterone acts later in the pathway, permitting upstream precursor accumulation [2].
| Evidence Dimension | Inhibition of steroid hormone biosynthesis |
|---|---|
| Target Compound Data | IC50 = 15 nM (pregnenolone production) |
| Comparator Or Baseline | Abiraterone: IC50 = 9.4 nM (CYP17A1 hydroxylase), 1.7 nM (lyase) |
| Quantified Difference | Different enzymatic targets; Opevesostat inhibits at the pathway origin, abiraterone acts downstream. |
| Conditions | NCI-H295R human adrenocortical carcinoma cells |
Why This Matters
The upstream inhibition profile supports opevesostat's utility in models where complete steroid ablation is required, differentiating it from downstream CYP17A1 inhibitors for research applications.
- [1] Kim SM, et al. Targeting Cytochrome P450 Enzymes for Cancer Therapy. PMC11187042, Table 1. 2024. View Source
- [2] Karimaa M, et al. Mol Cancer Ther. 2022 Sep;21(9):1338-1348. View Source
